molecular formula C10H6ClFN2O B1357546 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one CAS No. 142048-71-3

6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one

Cat. No. B1357546
M. Wt: 224.62 g/mol
InChI Key: FJWBUDBZGFFNEX-UHFFFAOYSA-N
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Description

“6-(4-chloro-3-fluorophenyl)pyridazin-3-ol” is a chemical compound that can be purchased from chemical suppliers123. However, detailed information about its use and properties is not readily available.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one”.



Molecular Structure Analysis

The molecular structure of “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one” is not available in the search results.



Chemical Reactions Analysis

Specific chemical reactions involving “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one” are not available in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one” are not available in the search results.


Scientific Research Applications

Synthesis and Biological Evaluation

Pyridazinones, including derivatives of 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one, have been synthesized and evaluated for their biological activities. Specifically, their anticancer, antiangiogenic, and antioxidant properties have been studied. Compounds synthesized from this derivative have shown inhibitory effects on various human cancer cell lines and potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression. Additionally, their antioxidant activities have been assessed, with some derivatives demonstrating significant activity (Kamble et al., 2015).

Precursor for Heterocyclic Systems

The fluorophenyl pyridazinyl ketone, related to 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one, has been identified as a valuable precursor for various heterocyclic systems. These systems include previously inaccessible pyridazinyl-substituted benzo-annelated heterocycles, demonstrating the compound's versatility in the synthesis of complex organic structures (Heinisch et al., 1994).

Antiviral Potential

Derivatives of 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one have been investigated for their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors. The structural similarities to known antiviral agents like nevirapine indicate the potential application of these derivatives in antiviral therapies (Heinisch et al., 1996).

Insecticidal Activity

Pyridazin-3(2H)-one compounds, including derivatives of 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one, have been shown to possess insecticidal activities. In particular, they have demonstrated effectiveness against Plutella xylostella, with certain derivatives showing more than 90% activity at specific concentrations. The structure-activity relationships of these compounds suggest potential applications in pest control (Wu et al., 2012).

Crystal Structure and DFT Studies

The crystal structure and Density Functional Theory (DFT) calculations of pyridazine derivatives, including those related to 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one, have been extensively studied. These studies help in understanding the electronic properties and intermolecular interactions of these compounds, which are crucial for their biological activity and potential pharmaceutical applications (Sallam et al., 2021).

Synthesis Methods

Efficient synthesis methods for pyridazin-3(2H)-ones have been developed, utilizing copper-catalyzed dehydrogenation processes. These methods demonstrate the versatility in synthesizing structurally similar compounds containing fluorine and other functional groups, which could be useful in various pharmaceutical and industrial applications (Liang et al., 2013).

Anticancer Molecular Docking Studies

Molecular docking studies have been conducted on new series of 3(2H)-one pyridazinone derivatives, showing potential antioxidant activity and anticancer properties. These studies provide insights into the interaction of these compounds with cellular targets, highlighting their potential in cancer therapy (Mehvish & Kumar, 2022).

Safety And Hazards

The safety and hazards associated with “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one” are not available in the search results.


Future Directions

The future directions for research or applications of “6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one” are not available in the search results.


properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWBUDBZGFFNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=O)C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599211
Record name 6-(4-Chloro-3-fluorophenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one

CAS RN

142048-71-3
Record name 6-(4-Chloro-3-fluorophenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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